

(4-Chloro-2-propoxyphenyl)boronic acid molecular structure and conformation

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Compound of Interest

Compound Name: (4-Chloro-2-propoxyphenyl)boronic acid

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **(4-Chloro-2-propoxyphenyl)boronic acid**

Abstract

(4-Chloro-2-propoxyphenyl)boronic acid (CAS No. 870778-93-1) is a substituted arylboronic acid of significant interest as a building block in synthetic organic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[1][2]} Its utility in the synthesis of complex biaryl molecules, which are prevalent in pharmaceuticals and materials science, is dictated by its three-dimensional structure and conformational dynamics. An understanding of these features is paramount for predicting its reactivity, stability, and interaction with catalytic systems. This guide provides a detailed analysis of the molecule's structural features, explores its conformational landscape through established theoretical principles, and proposes robust experimental and computational protocols for its definitive characterization. We delve into the critical interplay of steric and electronic effects imposed by the ortho-propoxy and para-chloro substituents, which collectively govern the orientation of the reactive boronic acid moiety.

Core Molecular Structure and Isomerism

(4-Chloro-2-propoxyphenyl)boronic acid is a trisubstituted benzene ring bearing a boronic acid group $[-B(OH)_2]$, a propoxy group $[-OCH_2CH_2CH_3]$, and a chlorine atom $[-Cl]$ at positions 1, 2, and 4, respectively. Its molecular formula is $C_9H_{12}BClO_3$ with a molecular weight of 214.45 g/mol.^[3]

The molecule's overall conformation is not rigid; it is defined by the rotation around three key single bonds, giving rise to a complex potential energy surface with multiple conformers. These critical rotations are:

- τ_1 (C_2-C_1-B-O): The dihedral angle defining the rotation of the boronic acid group relative to the plane of the phenyl ring.
- τ_2 (C_1-C_2-O-C): The dihedral angle defining the rotation of the propoxy group relative to the plane of the phenyl ring.
- τ_3/τ_4 ($C_1-B-O-H$): The dihedral angles of the two hydroxyl groups of the boronic acid moiety.

These rotational degrees of freedom, particularly the interplay between the two adjacent ortho substituents (boronic acid and propoxy groups), are the primary determinants of the molecule's preferred three-dimensional shape.

Caption: Key rotatable bonds (τ_1 and τ_2) in **(4-Chloro-2-propoxyphenyl)boronic acid**.

Conformational Analysis: A Predictive Approach

While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, its conformational preferences can be reliably predicted based on extensive computational and experimental studies of analogous substituted phenylboronic acids.^{[4][5][6]}

Boronic Acid Moiety Conformation

The $-B(OH)_2$ group itself has several possible orientations due to rotation around the B-O-H bonds. For phenylboronic acids, the lowest energy conformations typically involve the boronic acid group being coplanar with the aromatic ring.^[6] This planarity maximizes conjugation between the empty p-orbital on the boron atom and the π -system of the ring.^[7]

The two primary planar conformations are:

- syn-anti (or endo-exo): One hydroxyl group points away from the ring (exo), and the other points towards it (endo). This is generally the most stable conformer for unsubstituted and meta/para-substituted phenylboronic acids.^[4]

- anti-anti: Both hydroxyl groups point away from the ring. This conformer can become preferred if significant steric hindrance exists at the ortho positions.

Crucially, for a 2-alkoxy-substituted phenylboronic acid, a strong intramolecular hydrogen bond can form between the hydrogen of the endo hydroxyl group and the lone pair of the ether oxygen. This five-membered ring-like interaction is a powerful stabilizing force that is expected to lock the boronic acid into a specific syn-anti conformation. This phenomenon is well-documented in similar systems, such as 2-fluorophenylboronic acid, where an $\text{OH}\cdots\text{F}$ hydrogen bond dictates the conformational equilibrium.^{[5][7][8]}

Propoxy Group Orientation and Steric Effects

The propoxy group at the C2 position introduces significant steric bulk. Rotation around the C(ring)-O bond (τ_2) will be heavily influenced by the adjacent boronic acid group. To minimize van der Waals repulsion, the propyl chain is expected to orient itself away from the boronic acid. A conformation where the propoxy group is perfectly coplanar with the ring is unlikely due to the steric clash between the methylene protons and the boronic acid's hydroxyl group. The final dihedral angle will be a compromise that allows for the stabilizing intramolecular hydrogen bond while minimizing steric strain.

Predicted Low-Energy Conformation

Based on the synthesis of these principles, the dominant conformation of **(4-Chloro-2-propoxyphenyl)boronic acid** is predicted to be one where:

- The boronic acid group is largely coplanar with the phenyl ring.
- A strong intramolecular hydrogen bond exists between the C2-propoxy oxygen and an adjacent C1-boronic acid hydroxyl group.
- The propoxy alkyl chain is rotated out of the plane of the phenyl ring to alleviate steric hindrance with the boronic acid group.

Framework for Experimental and Computational Validation

To move from prediction to definitive characterization, a combined computational and spectroscopic approach is required. The following protocols represent a self-validating system for elucidating the molecule's conformational landscape.

Detailed Protocol: Computational Conformational Analysis

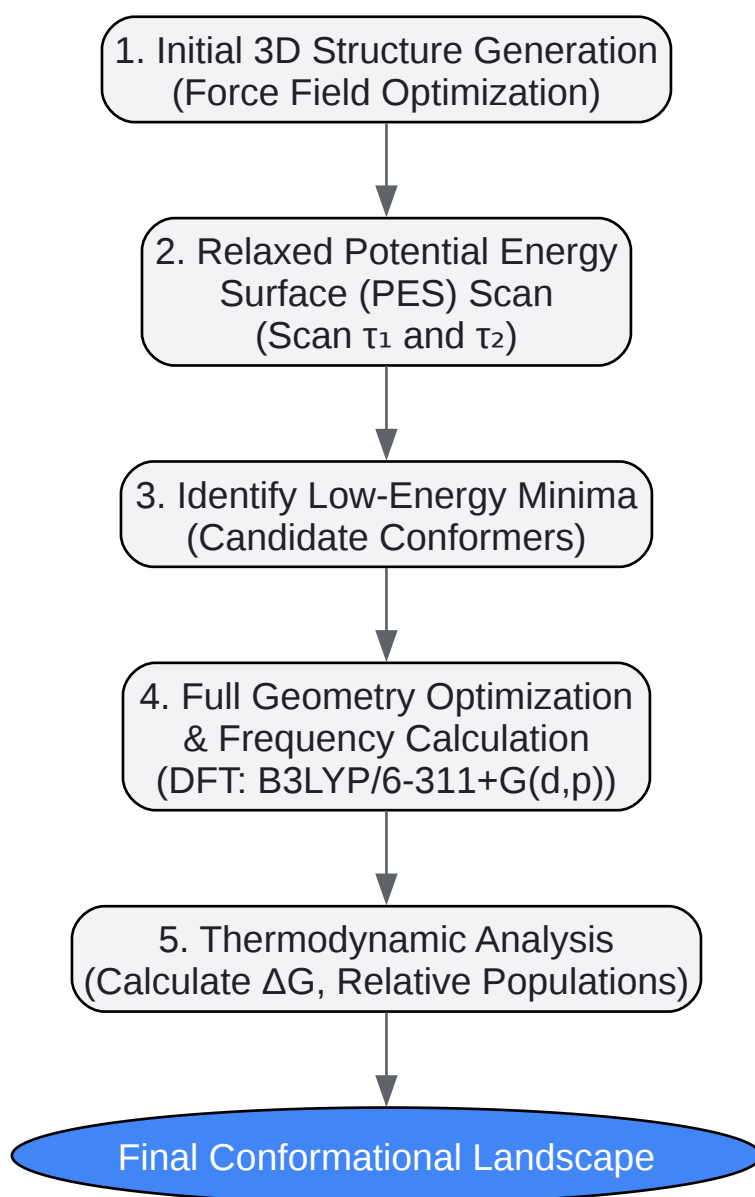
This protocol outlines the use of Density Functional Theory (DFT) to map the potential energy surface and identify stable conformers.

Pillar of Expertise: The choice of the B3LYP functional with a 6-311+G(d,p) basis set offers a well-established balance of computational efficiency and accuracy for studying non-covalent interactions like hydrogen bonding and steric repulsion in organic molecules.^{[4][9]} The inclusion of a solvent model (e.g., PCM for DMSO) is critical for comparing theoretical results with solution-phase NMR data.

Methodology:

- Initial Structure Generation: Build the 2D structure of **(4-Chloro-2-propoxyphenyl)boronic acid** in a molecular editor and generate an initial 3D conformation using a standard force field (e.g., MMFF94).
- Potential Energy Surface (PES) Scan:
 - Define the key dihedral angles for scanning: τ_1 (C₂-C₁-B-O) and τ_2 (C₁-C₂-O-C).
 - Perform a relaxed PES scan at a moderate level of theory (e.g., B3LYP/6-31G(d)). Scan τ_1 from -180° to 180° and τ_2 from -180° to 180°, optimizing all other geometric parameters at each step.
- Identification of Minima: Locate the low-energy minima on the generated PES. These correspond to the stable conformers.
- Full Optimization and Frequency Calculation:
 - For each identified minimum, perform a full geometry optimization at a higher level of theory (e.g., B3LYP/6-311+G(d,p) with a PCM solvent model).

- Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
- Data Analysis:
 - Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of all identified conformers to determine their relative populations at room temperature.



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Caption: Workflow for computational conformational analysis.

Hypothetical Data Summary:

Conformer ID	Key Dihedrals (τ_1, τ_2)	H-Bond (O-H...O) Distance (Å)	Relative Gibbs Free Energy (ΔG , kcal/mol)	Predicted Population (%)
Conf-1	$\sim 0^\circ, \sim 120^\circ$	~ 1.9	0.00	>95
Conf-2	$\sim 180^\circ, \sim 120^\circ$	None	> 4.0	<1
Conf-3	$\sim 0^\circ, \sim 0^\circ$	~ 2.1 (Strained)	> 5.0	<1

Detailed Protocol: NMR Spectroscopic Validation

Nuclear Overhauser Effect (NOE) spectroscopy provides definitive experimental evidence of through-space proximity between protons, making it the gold standard for validating solution-state conformations.

Pillar of Trustworthiness: A positive NOE correlation between protons on the propoxy group and protons on the phenyl ring can only occur if they are spatially close ($< 5 \text{ \AA}$), directly confirming or refuting the computationally predicted geometry.

Methodology:

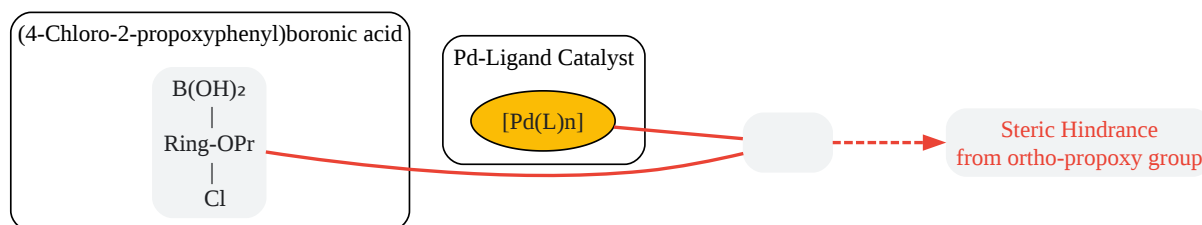
- Sample Preparation: Prepare a $\sim 10\text{-}20 \text{ mM}$ solution of **(4-Chloro-2-propoxyphenyl)boronic acid** in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
- Standard Spectra Acquisition: Acquire standard 1D ^1H and ^{13}C NMR spectra to assign all proton and carbon signals.
- 2D NOESY/ROESY Spectrum Acquisition:
 - Instrument: 500 MHz (or higher) NMR spectrometer.
 - Experiment: 2D ^1H - ^1H NOESY (for smaller molecules, ROESY may be preferred to avoid zero-crossing issues).

- Mixing Time: Calibrate a mixing time between 500-800 ms to allow for the development of cross-peaks.
- Data Analysis:
 - Key Correlation: Look for a critical NOE cross-peak between the protons of the propoxy methylene group (-OCH₂-) and the H6 proton of the phenyl ring.
 - Interpretation: The presence of this correlation would strongly support the predicted conformer where the boronic acid and propoxy groups are adjacent and locked by a hydrogen bond, forcing the propoxy chain into proximity with the H6 proton. The absence of this peak would suggest a different conformational preference.

Implications for Reactivity in Suzuki-Miyaura Coupling

The conformation of the boronic acid directly impacts its performance in the Suzuki-Miyaura reaction.^{[10][11]} The predicted structure of **(4-Chloro-2-propoxyphenyl)boronic acid** has two significant implications.

- Steric Hindrance: The bulky ortho-propoxy group acts as a steric shield around the boronic acid. This can hinder the approach of the large palladium-ligand complex during the critical transmetalation step of the catalytic cycle, potentially leading to slower reaction rates compared to less-substituted analogues like (4-chlorophenyl)boronic acid.^{[2][12][13]}
- Electronic Effects: The intramolecular hydrogen bond stabilizes the ground state of the molecule. This may slightly increase the energy required to form the reactive tricoordinate "ate" complex (R-B(OH)₃⁻), which is often considered the active species in the transmetalation step.^[11] However, the electron-donating nature of the propoxy group may also facilitate the overall reaction.



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Caption: Steric hindrance from the ortho-propoxy group impeding catalyst approach.

Conclusion

(4-Chloro-2-propoxyphenyl)boronic acid is a molecule whose reactivity is intricately linked to its three-dimensional structure. Based on established chemical principles, its low-energy conformation is dominated by a coplanar arrangement of the boronic acid group with the phenyl ring, stabilized by a strong intramolecular hydrogen bond to the adjacent ortho-propoxy group. This conformation imposes significant steric hindrance around the reactive center, a critical factor for scientists to consider when designing Suzuki-Miyaura coupling protocols. The computational and spectroscopic workflows detailed herein provide a robust framework for the definitive experimental validation of this predicted structure, enabling a more profound understanding and rational application of this versatile chemical building block.

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References

- 1. nbino.com [nbino.com]
- 2. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]

- 3. calpaclab.com [calpaclab.com]
- 4. Monosubstituted Phenylboronic Acids, R–B(OH)₂ (R = C₆H₅, C₆H₄CH₃, C₆H₄NH₂, C₆H₄OH, and C₆H₄F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. longdom.org [longdom.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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